4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, which is known for its diverse biological activities, and an iodophenyl group, which can be used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts . The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of the imine group can produce an amine.
Scientific Research Applications
4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic and imine groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The iodophenyl group can also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
4-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is unique due to the presence of both the benzoxazole and iodophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15IN2O3 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-iodophenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H15IN2O3/c1-12-2-5-17-20(8-12)27-21(24-17)16-10-15(4-7-19(16)26)23-11-13-9-14(22)3-6-18(13)25/h2-11,25-26H,1H3 |
InChI Key |
YCLNLLCDZPRRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)I)O)O |
Origin of Product |
United States |
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